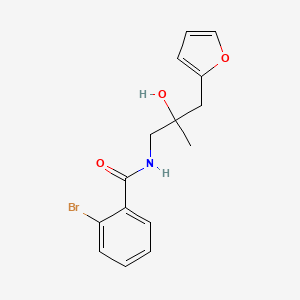

2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide" is a benzamide derivative with a bromine atom and a furan ring attached to the benzene ring. This type of compound is part of a broader class of furan-based molecules that have been studied for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives has been reported using various methods. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product percentages . Another method for synthesizing 2-bromo-3-aroyl-benzo[b]furans involves using readily accessible precursors, with the bromo group acting as a synthetic handle for further reactions . These methods provide a foundation for synthesizing the compound , although the exact synthesis of "this compound" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with potential for various intermolecular interactions. For example, antipyrine-like benzamide derivatives have been studied using X-ray crystallography, revealing that their crystal packing is stabilized by hydrogen bonds and C-H...π interactions . These findings suggest that similar interactions might be present in the molecular structure of "this compound," contributing to its stability and potentially its biological activity.

Chemical Reactions Analysis

The bromo group in benzamide derivatives is a versatile functional group that can participate in various chemical reactions. It can be used in palladium-mediated couplings and direct nucleophilic substitutions, as seen in the synthesis of 2-substituted-3-aroyl-benzo[b]furans . This reactivity could be exploited in the modification of "this compound" to create new derivatives with different properties or enhanced biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided in the papers, related compounds have been characterized. For example, the photochemical synthesis of 2-substituted benzo[b]furans has been described, highlighting the potential for creating such compounds under mild, environmentally friendly conditions . The presence of the furan ring and the bromo group in the molecule could influence its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Scientific Research Applications

Conversion of Azoles into CNS Drugs

Azole derivatives, including benzimidazoles, imidazothiazoles, and imidazoles, have been explored for their potential in synthesizing more potent central nervous system (CNS) drugs. The synthesis pathways often involve reactions with agents like bromoketones and alpha dicarbonyl compounds, suggesting that modifications in these structures could lead to new CNS-acting drugs. The presence of a furan ring(s) in some derivatives indicates a strong ability to penetrate the CNS, potentially offering new treatments for neurological disorders. This research suggests a pathway for developing novel CNS drugs from azole derivatives, which may include compounds structurally related to "2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide" (Saganuwan, 2020).

Metoclopramide Pharmacology

Metoclopramide, a benzamide derivative, is utilized in medical practice for its effects on gastrointestinal motility and as an antiemetic. The detailed pharmacological review of metoclopramide highlights its mechanism of action, including dopaminergic antagonism and effects on gastrointestinal motility. Understanding the pharmacodynamics and pharmacokinetics of such benzamide derivatives can inform the development of new drugs with improved efficacy and safety profiles (Pinder et al., 2012).

Pharmacokinetics and Toxicology of Psychoactive Substances

The pharmacokinetics and toxicology of new psychoactive substances (NPS), including benzofurans, have been reviewed to understand their health risks. This research is crucial for developing safety profiles and therapeutic guidelines for substances with psychoactive properties. Such studies could be relevant for assessing the safety and potential therapeutic applications of "this compound" if its structure shares similarities with psychoactive benzofurans (Nugteren-van Lonkhuyzen et al., 2015).

Environmental Impact and Biodegradability of Parabens

The environmental impact and fate of parabens, compounds used as preservatives in various consumer products, have been extensively reviewed. While not directly related to "this compound," this research provides insight into the environmental persistence and biodegradability of chemically similar compounds. Such information is vital for assessing the ecological footprint and safety of new chemicals before their widespread use (Haman et al., 2015).

Novel Synthetic Opioids Research

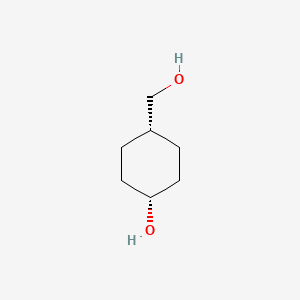

The research on novel synthetic opioids, especially non-fentanyl analogs like U-drugs and 4-aminocyclohexanols, highlights the ongoing efforts to understand and regulate new potent analgesic compounds. This area of research is essential for identifying potential therapeutic agents and assessing their abuse potential. The structure-activity relationships and pharmacological profiles developed in these studies could inform the evaluation of related compounds, including "this compound," for their potential use in pain management (Sharma et al., 2018).

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

It’s worth noting that bromination reactions often involve the loss of a bromine atom, leaving behind a radical . This radical can then interact with other molecules, potentially leading to changes in their structure or function.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biological processes .

Result of Action

Furan derivatives have been associated with a wide range of therapeutic benefits, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

properties

IUPAC Name |

2-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3/c1-15(19,9-11-5-4-8-20-11)10-17-14(18)12-6-2-3-7-13(12)16/h2-8,19H,9-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCMEKPKZBQVQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2516467.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2516470.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2516471.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2516474.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2516476.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2516480.png)

![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide](/img/structure/B2516483.png)

![N-isopropyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2516486.png)